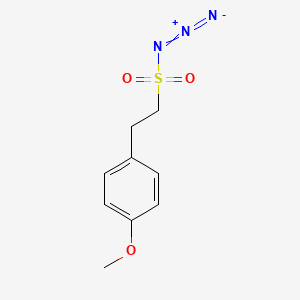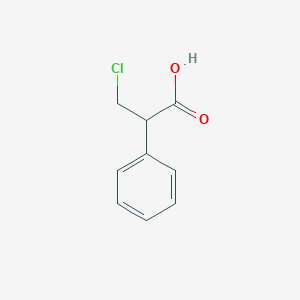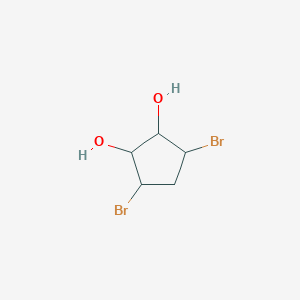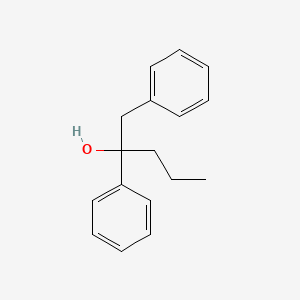
Benzeneethanol, a-phenyl-a-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanol, α-phenyl-α-propyl-, also known as α-Propylbenzyl alcohol, is an organic compound with the molecular formula C₁₃H₁₆O. It is a member of the class of compounds known as benzyl alcohols, which are characterized by the presence of a benzene ring attached to a hydroxyl group via an ethyl chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzeneethanol, α-phenyl-α-propyl- can be synthesized through several methods. One common synthetic route involves the reduction of the corresponding ketone, α-phenyl-α-propyl ketone, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of Benzeneethanol, α-phenyl-α-propyl- often involves catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is conducted in a suitable solvent, and the product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneethanol, α-phenyl-α-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: It can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: α-Phenyl-α-propyl ketone or α-phenyl-α-propyl carboxylic acid.
Reduction: α-Phenyl-α-propyl alkane.
Substitution: α-Phenyl-α-propyl chloride.
Applications De Recherche Scientifique
Benzeneethanol, α-phenyl-α-propyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzeneethanol, α-phenyl-α-propyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzene ring provides hydrophobic interactions, which can affect the compound’s binding affinity to various targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl alcohol: C₇H₈O, a simpler benzyl alcohol with a single benzene ring and a hydroxyl group.
Phenethyl alcohol: C₈H₁₀O, similar structure but with an ethyl chain instead of a propyl chain.
α-Phenylbenzyl alcohol: C₁₃H₁₂O, similar structure but with a phenyl group instead of a propyl group.
Uniqueness
Benzeneethanol, α-phenyl-α-propyl- is unique due to the presence of both a phenyl and a propyl group attached to the ethanol backbone. This structural feature imparts distinct chemical and physical properties, making it valuable in specific synthetic and research applications.
Propriétés
Numéro CAS |
6301-63-9 |
|---|---|
Formule moléculaire |
C17H20O |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
1,2-diphenylpentan-2-ol |
InChI |
InChI=1S/C17H20O/c1-2-13-17(18,16-11-7-4-8-12-16)14-15-9-5-3-6-10-15/h3-12,18H,2,13-14H2,1H3 |
Clé InChI |
STVPBHHHRYSFBS-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC1=CC=CC=C1)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



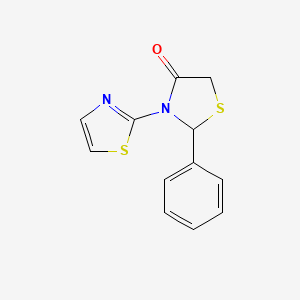
![N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide](/img/structure/B14009477.png)
![n-(Propan-2-yl)-n-[2-(prop-2-en-1-yloxy)ethyl]propan-2-amine](/img/structure/B14009480.png)
![1-[Butyl(2-dibutylphosphorylethyl)phosphoryl]butane](/img/structure/B14009482.png)
![2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid](/img/structure/B14009483.png)
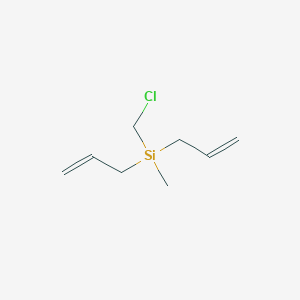
![1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14009493.png)
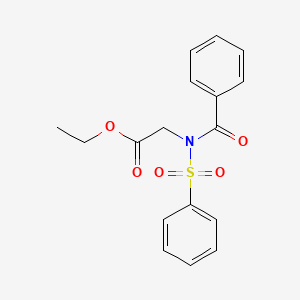
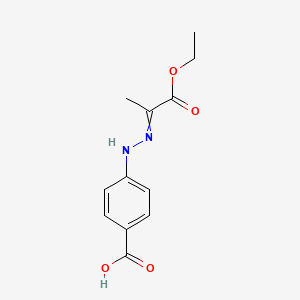
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009515.png)
